molecular formula C17H19ClN2O2 B5712616 2-(4-tert-butylphenoxy)-N-(5-chloropyridin-2-yl)acetamide

2-(4-tert-butylphenoxy)-N-(5-chloropyridin-2-yl)acetamide

Cat. No.: B5712616
M. Wt: 318.8 g/mol
InChI Key: RZJAAEQQDVOZOJ-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(5-chloropyridin-2-yl)acetamide is an organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(5-chloropyridin-2-yl)acetamide typically involves the following steps:

    Formation of 4-tert-butylphenol: This can be achieved through the alkylation of phenol with isobutylene in the presence of an acid catalyst.

    Etherification: 4-tert-butylphenol is then reacted with 2-chloroacetyl chloride to form 2-(4-tert-butylphenoxy)acetyl chloride.

    Amidation: The final step involves the reaction of 2-(4-tert-butylphenoxy)acetyl chloride with 5-chloropyridin-2-amine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the etherification and amidation steps, as well as the recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-(5-chloropyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(5-chloropyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(5-chloropyridin-2-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)-N-(5-bromopyridin-2-yl)acetamide: Similar structure but with a bromine atom instead of chlorine.

    2-(4-tert-butylphenoxy)-N-(5-fluoropyridin-2-yl)acetamide: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

2-(4-tert-butylphenoxy)-N-(5-chloropyridin-2-yl)acetamide is unique due to the presence of both a tert-butylphenoxy group and a chloropyridinyl group. This combination of functional groups can impart specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(5-chloropyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-17(2,3)12-4-7-14(8-5-12)22-11-16(21)20-15-9-6-13(18)10-19-15/h4-10H,11H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJAAEQQDVOZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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